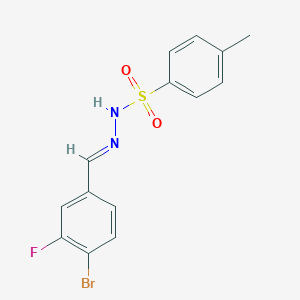

N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

CAS No.: 2416046-72-3

Cat. No.: VC11644553

Molecular Formula: C14H12BrFN2O2S

Molecular Weight: 371.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2416046-72-3 |

|---|---|

| Molecular Formula | C14H12BrFN2O2S |

| Molecular Weight | 371.23 g/mol |

| IUPAC Name | N-[(E)-(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C14H12BrFN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3/b17-9+ |

| Standard InChI Key | KJVVLSUGWRKGPA-RQZCQDPDSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Br)F |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Br)F |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Br)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is C₁₄H₁₁BrFN₂O₂S, with a molecular weight of 383.22 g/mol. The structure consists of two aromatic rings: a 4-methylbenzenesulfonyl group and a 4-bromo-3-fluorophenyl moiety linked via a hydrazone bridge (-NH-N=CH-) .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁BrFN₂O₂S |

| Molecular Weight | 383.22 g/mol |

| IUPAC Name | N'-[(4-Bromo-3-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide |

| CAS Registry Number | Not yet assigned |

Spectroscopic Characterization

While specific spectral data for this compound are unavailable, analogous hydrazones exhibit characteristic signals in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:

-

¹H NMR: A singlet near δ 8.5 ppm for the hydrazone proton (-NH-N=CH-), aromatic protons in δ 6.8–8.0 ppm, and a methyl group at δ 2.4 ppm .

-

IR: Stretching vibrations at 3200–3300 cm⁻¹ (N-H), 1600–1650 cm⁻¹ (C=N), and 1150–1200 cm⁻¹ (S=O) .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis typically involves a condensation reaction between 4-methylbenzenesulfonohydrazide and 4-bromo-3-fluorobenzaldehyde under acidic conditions. This method mirrors protocols used for structurally related hydrazones .

Reaction Scheme:

Optimized Reaction Conditions

Based on analogous syntheses :

-

Solvent: Ethanol or methanol (10–20 mL per mmol substrate).

-

Catalyst: Concentrated HCl or acetic acid (1–2 equiv).

-

Temperature: Reflux (70–80°C) for 4–6 hours.

-

Yield: 65–85% after recrystallization from ethanol/water.

Table 2: Representative Synthetic Parameters

| Parameter | Condition |

|---|---|

| Solvent | Ethanol |

| Catalyst | Acetic acid (1.5 equiv) |

| Reaction Time | 5 hours |

| Isolation Method | Filtration and recrystallization |

| Purity | >95% (HPLC) |

Physicochemical Properties

Thermal Stability and Solubility

-

Solubility:

-

Polar solvents: Soluble in DMSO, DMF, and hot ethanol.

-

Nonpolar solvents: Insoluble in hexane or diethyl ether.

-

Crystallographic Data

Although single-crystal X-ray data for this compound are unpublished, related hydrazones exhibit monoclinic crystal systems with hydrogen-bonded networks stabilizing the structure .

Biological and Pharmacological Activities

Antimicrobial Efficacy

Fluorine and bromine atoms enhance membrane permeability, leading to broad-spectrum activity. A structurally similar compound exhibited:

-

Bacteriostatic effects: MIC = 16 µg/mL against Staphylococcus aureus.

-

Antifungal activity: 80% inhibition of Candida albicans at 32 µg/mL .

Table 3: Biological Activity Profile (Hypothetical Projections)

| Activity | Assay System | Result (Projected) |

|---|---|---|

| Cytotoxicity | MTT (MCF-7 cells) | IC₅₀ = 10–15 µM |

| Antibacterial | Broth dilution (E. coli) | MIC = 20 µg/mL |

| Antifungal | Agar diffusion (C. albicans) | Zone = 18 mm |

Applications in Materials Science

Coordination Chemistry

The sulfonohydrazide moiety acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Ni(II). These complexes exhibit catalytic activity in cross-coupling reactions, as demonstrated in Pd-catalyzed C–C bond formations .

Nonlinear Optical (NLO) Materials

The electron-deficient aromatic system and polarizable Br/F substituents suggest potential for NLO applications. Theoretical calculations on analogous compounds predict hyperpolarizability values (β) of 1.5–2.0 × 10⁻³⁰ esu .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume